molecular formula C14H12F3N3OS B4782147 2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4782147
M. Wt: 327.33 g/mol
InChI Key: OEMYYWILGNQQRK-UHFFFAOYSA-N
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Description

2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrimidine ring substituted with a methyl group and a sulfanyl group, as well as an acetamide moiety linked to a trifluoromethyl-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methylpyrimidine and thiourea.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrimidine ring.

    Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with acetic anhydride or acetyl chloride under controlled conditions.

    Attachment of the Trifluoromethyl-Substituted Phenyl Ring: The final step involves coupling the acetamide intermediate with 4-(trifluoromethyl)phenylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Amines, alcohols, and other nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted acetamides.

Scientific Research Applications

2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpyrimidin-2-yl)sulfanyl-N-(2,4,5-trichlorophenyl)acetamide
  • 2-(4-methylpyrimidin-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide

Uniqueness

2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in drug development and other applications where these properties are advantageous.

Properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3OS/c1-9-6-7-18-13(19-9)22-8-12(21)20-11-4-2-10(3-5-11)14(15,16)17/h2-7H,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMYYWILGNQQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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